molecular formula C8H9BrClNO3 B11802168 4-Bromo-5-chloro-N-(2-methoxyethyl)furan-2-carboxamide

4-Bromo-5-chloro-N-(2-methoxyethyl)furan-2-carboxamide

Katalognummer: B11802168
Molekulargewicht: 282.52 g/mol
InChI-Schlüssel: WJFXFXSMRCCHPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-5-chloro-N-(2-methoxyethyl)furan-2-carboxamide is an organic compound belonging to the class of furan derivatives It is characterized by the presence of bromine, chlorine, and a methoxyethyl group attached to a furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-N-(2-methoxyethyl)furan-2-carboxamide typically involves the following steps:

    Bromination and Chlorination: The furan ring is first brominated and chlorinated to introduce the bromine and chlorine atoms at the 4 and 5 positions, respectively.

    Amidation: The resulting bromochlorofuran is then reacted with 2-methoxyethylamine to form the carboxamide group.

The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-5-chloro-N-(2-methoxyethyl)furan-2-carboxamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

4-Bromo-5-chloro-N-(2-methoxyethyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Bromo-5-chloro-N-(2-methoxyethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Another furan derivative with similar structural features.

    2-Bromo-4-methoxyacetophenone: A compound with a bromine and methoxy group, but different core structure.

Uniqueness

4-Bromo-5-chloro-N-(2-methoxyethyl)furan-2-carboxamide is unique due to its specific combination of substituents on the furan ring, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C8H9BrClNO3

Molekulargewicht

282.52 g/mol

IUPAC-Name

4-bromo-5-chloro-N-(2-methoxyethyl)furan-2-carboxamide

InChI

InChI=1S/C8H9BrClNO3/c1-13-3-2-11-8(12)6-4-5(9)7(10)14-6/h4H,2-3H2,1H3,(H,11,12)

InChI-Schlüssel

WJFXFXSMRCCHPY-UHFFFAOYSA-N

Kanonische SMILES

COCCNC(=O)C1=CC(=C(O1)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.